molecular formula C10H12AgN4O2S+3 B1200696 Silvadene

Silvadene

Cat. No. B1200696
M. Wt: 360.16 g/mol
InChI Key: GOYDASFKHSBSBH-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial used topically in burn therapy.

Scientific Research Applications

Burn Wound Management

  • Silvadene has been effective in treating burn wound sepsis, with studies showing its superiority over other treatments like Sulfamylon or cerium-Silvadene in a rat model. Delaying treatment with Silvadene after infection can decrease survival rates (Salisbury et al., 1980).
  • In patients with chronic wounds, including burn scars, Silvadene treatment alone showed no evidence of healing, but when combined with epidermal growth factor, it led to complete healing in most cases (Brown et al., 1991).
  • For patients with bullous pemphigoid, a challenging skin condition, Silvadene has been used successfully, showing quick healing with minimal secondary infection (Chadwick & Downham, 1978).

Antimicrobial Efficacy

  • Silvadene is noted for its broad antimicrobial activity, which is effective against a wide range of Gram-negative and Gram-positive bacteria, as well as yeast (Fox, 1977).

Treatment of Other Wound Types

  • It has been used successfully for treating various types of skin ulcerations and certain dermatologic lesions, beyond its common application in burn wound management (Fox, 1977).

Role in Specific Medical Procedures

  • Silvadene has been combined with radio-frequency ablation for the treatment of cervical intraepithelial neoplasia, showing safety, utility, and favorable outcomes (Xian, 2008).

properties

Product Name

Silvadene

Molecular Formula

C10H12AgN4O2S+3

Molecular Weight

360.16 g/mol

IUPAC Name

silver;[(4-aminophenyl)-oxo-oxoniumylidene-λ6-sulfanyl]-pyrimidin-2-ylazanium

InChI

InChI=1S/C10H10N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14,15,16);/q;+1/p+2

InChI Key

GOYDASFKHSBSBH-UHFFFAOYSA-P

Canonical SMILES

C1=CN=C(N=C1)[NH2+]S(=[OH+])(=O)C2=CC=C(C=C2)N.[Ag+]

synonyms

Brandiazin
Dermazin
Flamazine
Flammazine
Sicazine
Silvadene
Silvederma
Silver Sulfadiazine
Silver Sulfafdiazine
SSD
SSD AF
Sulfadiazine, Silver
Sulfafdiazine, Silver
Sulfargen
Thermazene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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